Tert-butyl ((2-fluorocyclohexyl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a fluorocyclohexyl moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine, 2-fluorocyclohexylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
tert-butyl chloroformate+2-fluorocyclohexylmethylamine→tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction:
Common Reagents and Conditions:
Acidic Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butyl group.
Basic Hydrolysis: Sodium hydroxide (NaOH) can be used to hydrolyze the carbamate group.
Substitution Reactions: Various nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Hydrolysis Products: 2-fluorocyclohexylmethylamine and carbon dioxide.
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Protecting Group: Used as a protecting group for amines in peptide synthesis and other organic synthesis applications.
Intermediate: Serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its ability to protect amine groups during synthesis.
Industry:
Chemical Manufacturing: Used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate group can be removed under specific conditions, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
benzyl carbamate: Another carbamate used as a protecting group, but with a benzyl group instead of a tert-butyl group.
tert-butyl-N-methylcarbamate: Similar structure but with a methyl group attached to the nitrogen.
Uniqueness: tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate is unique due to the presence of the fluorocyclohexyl moiety, which can impart different steric and electronic properties compared to other carbamates. This makes it particularly useful in specific synthetic applications where these properties are desired.
Eigenschaften
Molekularformel |
C12H22FNO2 |
---|---|
Molekulargewicht |
231.31 g/mol |
IUPAC-Name |
tert-butyl N-[(2-fluorocyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C12H22FNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h9-10H,4-8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
VUVPJVQSUNBYMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.